UDP-4-amino-4-deoxy-beta-L-arabinopyranose(1-)
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Overview
Description
UDP-4-amino-4-deoxy-beta-L-arabinopyranose(1-) is a nucleotide-sugar oxoanion that is the conjugate base of UDP-4-amino-4-deoxy-beta-L-arabinopyranose, arising from deprotonation of the diphosphate group and protonation of the amino group. It is a conjugate base of an UDP-4-amino-4-deoxy-beta-L-arabinopyranose.
Scientific Research Applications
Modification of Lipid A for Bacterial Resistance
UDP-4-amino-4-deoxy-beta-L-arabinopyranose (UDP-l-Ara4N) plays a crucial role in the modification of lipid A in the outer membrane of bacteria. This modification is essential for bacterial resistance to polymyxin and cationic antimicrobial peptides. The enzyme ArnA catalyzes the conversion of UDP-glucuronic acid to UDP-l-Ara4N, which is a key step in this resistance mechanism. The structural studies of ArnA reveal its dual function as a dehydrogenase and a formyltransferase, both of which are integral to lipid A modification and polymyxin resistance (Williams et al., 2005).
Role in Plant Cell Wall Biosynthesis
In plants, UDP-l-Ara4N is involved in the biosynthesis of various polysaccharides found in cell walls. UDP-arabinopyranose mutase (UAM) is an enzyme that interconverts UDP-arabinopyranose and UDP-arabinofuranose, the latter being a key substrate for the synthesis of arabinofuranosyl residues in plant cell walls. This enzyme has been identified in several plant species and plays a vital role in plant growth and development. Mutational studies on rice UAM have indicated its significance in pollen wall morphogenesis (Sumiyoshi et al., 2015).
Enzymatic Synthesis and Purification for Research
The enzymatic synthesis and purification of UDP-l-Ara4N are crucial for research into its biological functions. Techniques have been developed for generating and purifying this compound, enabling detailed study of its role in both bacterial resistance and plant cell wall biosynthesis. The structural studies of enzymes involved in its synthesis, like ArnA, have provided insights into their mechanism of action and potential targets for inhibitor design (Gatzeva-Topalova et al., 2005).
Properties
Molecular Formula |
C14H22N3O15P2- |
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Molecular Weight |
534.28 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-azaniumyl-3,4-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)17-2-1-7(18)16-14(17)23/h1-2,5-6,8-13,19-22H,3-4,15H2,(H,24,25)(H,26,27)(H,16,18,23)/p-1/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 |
InChI Key |
GWBAKYBSWHQNMQ-IAZOVDBXSA-M |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)[NH3+] |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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